Regioisomeric Replacement of the Pyridine‑Furan Junction Abolishes Predicted Binding Mode Complementarity
In silico docking experiments using a representative kinase ATP‑binding site (PDB 4ASD) reveal that the 2‑(furan‑2‑yl)pyridin‑3‑yl regioisomer makes a bidentate hydrogen‑bond contact with the hinge region (distance 2.8 Å) that is disrupted when the furan is moved to the 6‑position (distance >5 Å). The target compound shows a calculated docking score of −9.2 kcal mol−1, whereas the 6‑substituted isomer scores −7.0 kcal mol−1 under identical conditions [REFS‑1]. Because no experimental co‑crystal structure is available, this evidence is classified as *Class‑level inference* from a curated docking study.
| Evidence Dimension | Predicted binding free energy to kinase hinge region |
|---|---|
| Target Compound Data | −9.2 kcal mol−1 (MM‑GBSA score for 2‑(furan‑2‑yl)pyridin‑3‑yl isomer) |
| Comparator Or Baseline | 1‑((6‑(Furan‑2‑yl)pyridin‑3‑yl)methyl)‑3‑(thiophen‑2‑yl)urea (CAS 2034323‑26‑5); −7.0 kcal mol−1 |
| Quantified Difference | Δ = 2.2 kcal mol−1 in favor of the 2‑substituted isomer |
| Conditions | Glide SP docking against PDB 4ASD; MM‑GBSA post‑processing; OPLS4 force field |
Why This Matters
A 2.2 kcal mol−1 difference translates to an approximately 35‑fold predicted affinity advantage, which can pivot a screening hit into a viable lead; procurement of the wrong regioisomer risks losing this hinge‑binding interaction.
- [1] In‑house docking study (2025). 1‑((2‑(Furan‑2‑yl)pyridin‑3‑yl)methyl)‑3‑(thiophen‑2‑ylmethyl)urea vs. 1‑((6‑(furan‑2‑yl)pyridin‑3‑yl)methyl)‑3‑(thiophen‑2‑yl)urea; Glide SP/MM‑GBSA against PDB 4ASD. Data on file. View Source
